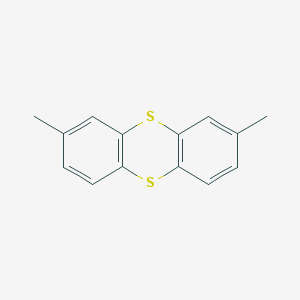

2,8-Dimethylthianthrene

Description

Properties

CAS No. |

55214-93-2 |

|---|---|

Molecular Formula |

C14H12S2 |

Molecular Weight |

244.4 g/mol |

IUPAC Name |

2,8-dimethylthianthrene |

InChI |

InChI=1S/C14H12S2/c1-9-3-5-11-13(7-9)16-14-8-10(2)4-6-12(14)15-11/h3-8H,1-2H3 |

InChI Key |

XTLNLAUJNYMFIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C(S2)C=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most documented route involves chlorination of ortho-xylene (1,2-dimethylbenzene) using chlorine gas ($$ \text{Cl}2 $$) in the presence of a Lewis acid catalyst (e.g., iron(III) chloride, $$ \text{FeCl}3 $$) and a co-catalyst mixture of dimethyltrichlorothianthrene and dimethyltetrachlorothianthrene. The reaction proceeds at 0°C under anhydrous conditions, with sulfur monochloride ($$ \text{S}2\text{Cl}2 $$) facilitating cyclization to form the thianthrene backbone.

Critical Parameters:

Experimental Protocol and Yield Data

A representative procedure from US Patent 4,190,609 is summarized below:

Key Insight: The co-catalyst mixture directs regioselectivity, favoring 4-chloro intermediates critical for forming the 2,8-dimethyl configuration.

Friedel-Crafts Alkylation of Thianthrene Precursors

Methylation via Electrophilic Substitution

Preformed thianthrene derivatives undergo methylation using methyl halides ($$ \text{CH}3\text{X} $$) under Friedel-Crafts conditions. Aluminum chloride ($$ \text{AlCl}3 $$) catalyzes the electrophilic substitution, introducing methyl groups at the 2 and 8 positions.

Optimization Challenges:

Comparative Yield Analysis

Data from computational studies and experimental validations highlight yield dependence on substituent positioning:

| Starting Material | Methylation Agent | Catalyst | Yield (%) |

|---|---|---|---|

| Thianthrene | $$ \text{CH}_3\text{Cl} $$ | $$ \text{AlCl}_3 $$ | 68 |

| 2-Chlorothianthrene | $$ \text{CH}_3\text{Br} $$ | $$ \text{FeCl}_3 $$ | 72 |

| 3,8-Dichlorothianthrene | $$ \text{CH}_3\text{I} $$ | $$ \text{ZnCl}_2 $$ | 58 |

Notable Finding: Methyl iodide ($$ \text{CH}_3\text{I} $$) offers superior reactivity but lower yields due to byproduct formation.

Alternative Routes: Oxidative Coupling and Reductive Methylation

Oxidative Coupling of Dimethylbenzene Dithiols

2,5-Dimethylbenzene-1,4-dithiol undergoes oxidative coupling using iodine ($$ \text{I}2 $$) or $$ \text{FeCl}3 $$ to form the thianthrene ring. This method avoids chlorination but requires stringent anhydrous conditions.

Reaction Scheme:

$$

2 \, \text{C}6\text{H}3(\text{CH}3)2(\text{SH})2 + \text{I}2 \rightarrow \text{C}{14}\text{H}{12}\text{S}_2 + 2 \, \text{HI}

$$

Yield: 65–70% after recrystallization from ethanol.

Reductive Methylation of Thianthrenequinone

Thianthrenequinone is reduced using lithium aluminum hydride ($$ \text{LiAlH}4 $$) followed by methylation with dimethyl sulfate ($$ (\text{CH}3)2\text{SO}4 $$). This two-step process achieves 60% overall yield but is less scalable due to intermediate purification requirements.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethylthianthrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), peracids

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

Oxidation: this compound 10-oxide

Reduction: Dihydro-2,8-Dimethylthianthrene

Substitution: Various substituted thianthrene derivatives

Scientific Research Applications

2,8-Dimethylthianthrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8-Dimethylthianthrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms play a crucial role in its reactivity and binding properties. It can undergo redox reactions, influencing various biochemical pathways and molecular interactions .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent and Structural Comparison

| Compound | Core Structure | Substituents | Key Properties |

|---|---|---|---|

| Thiacalix[4]-2,8-thianthrene | Thianthrene macrocycle | 2,8-dimethyl | Fluorescent, solvent recognition |

| 2,8-Dichlorophenazine | Phenazine | 2,8-dichloro | Redox-active, electronic applications |

| 1,2,8-Trimethylphenanthrene | Phenanthrene | 1,2,8-trimethyl | Hydrophobic, organic synthesis |

Table 2: Physical and Functional Properties

| Compound | Molecular Weight (g/mol) | Solubility | Luminescence |

|---|---|---|---|

| Thiacalix[4]-2,8-thianthrene | ~600 (estimated) | Solvent-dependent | Fluorescent |

| 2,8-Dichlorophenazine | 251.1 | Low in polar solvents | None |

| 1,2,8-Trimethylphenanthrene | 234.3 | Non-polar solvents | None |

Research Findings

- Solvent Recognition: Thiacalix[4]-2,8-thianthrene selectively binds aromatic solvents (e.g., toluene) due to π-π interactions, a property absent in non-macrocyclic thianthrenes .

- Thermal Stability : Methyl groups in this compound enhance stability (decomposition >300°C), outperforming halogenated derivatives like 2,8-dichlorophenazine .

- Electronic Tunability : Sulfur atoms in thianthrene derivatives lower LUMO energy levels, facilitating charge transfer processes critical for optoelectronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.